

# Acapatamab (AMG 703): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AMG7703  |           |
| Cat. No.:            | B1667041 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Acapatamab (formerly AMG 160) is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of the mechanism of action of acapatamab, supported by preclinical and clinical data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. Acapatamab leverages the body's own immune system to target and eliminate tumor cells by simultaneously binding to Prostate-Specific Membrane Antigen (PSMA) on cancer cells and the CD3 receptor on T-cells, thereby inducing T-cell-mediated cytotoxicity.

## Introduction

Metastatic castration-resistant prostate cancer remains a significant clinical challenge with a poor prognosis. While various therapeutic modalities exist, there is a pressing need for novel treatment strategies that can overcome resistance mechanisms and provide durable responses. Acapatamab represents a promising immunotherapeutic approach that harnesses the cytotoxic potential of T-cells to specifically target and eradicate PSMA-expressing prostate cancer cells. PSMA is an ideal target as it is highly expressed on the surface of prostate cancer cells and its expression is further upregulated in advanced, metastatic, and hormone-refractory disease.



# Core Mechanism of Action: T-Cell Redirection and Activation

Acapatamab is a bispecific antibody construct that physically links T-cells to tumor cells. This interaction is independent of the T-cell receptor's (TCR) specificity for its cognate major histocompatibility complex (MHC), allowing for a polyclonal T-cell response against the tumor. The core mechanism can be dissected into the following key steps:

- Dual Target Engagement: Acapatamab possesses two distinct single-chain variable fragments (scFv). One scFv binds with high affinity to PSMA on the surface of prostate cancer cells, while the other binds to the CD3 epsilon subunit of the T-cell receptor complex on cytotoxic T-lymphocytes (CTLs).
- Immunological Synapse Formation: The simultaneous binding of acapatamab to both a T-cell
  and a tumor cell brings the two cells into close proximity, forcing the formation of a cytolytic
  immunological synapse. This synapse is the critical interface for the delivery of cytotoxic
  granules from the T-cell to the cancer cell.
- T-Cell Activation and Proliferation: Engagement of the CD3 receptor by acapatamab, in the context of binding to a PSMA-expressing cell, mimics the natural T-cell activation process.
   This leads to the activation of downstream signaling pathways, resulting in T
- To cite this document: BenchChem. [Acapatamab (AMG 703): A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667041#amg7703-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com